N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-18(15-8-4-3-5-9-15)19(22)21-14-20(23)12-16-10-6-7-11-17(16)13-20/h3-11,18,23H,2,12-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTRERPZYLQFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide typically involves multiple steps:
Formation of the Indene Derivative: The initial step often involves the synthesis of the indene derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: The indene derivative is then hydroxylated to introduce the hydroxy group at the 2-position. This step can be performed using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the hydroxylated indene derivative with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Substitution: The phenyl and indene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide can produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Binding Affinities
The compound shares structural motifs with several cholinesterase inhibitors and bioactive molecules. Key analogues include:
Pharmacological and Computational Insights
Enzyme Inhibition: The compound’s indene-hydroxymethyl scaffold is structurally analogous to BuChE inhibitors (e.g., PDB: 5NN0), but its binding affinity for BuChE is lower compared to the co-crystallized inhibitor N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide, which exhibits picomolar potency . Docking studies suggest that the hydroxy group may form hydrogen bonds with residues like His438 in BuChE, but the absence of a piperidinyl group reduces steric complementarity compared to more potent analogues .
Metabolic and Synthetic Relevance: Unlike N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide, which inhibits PCSK9 expression , the target compound’s phenylbutanamide group may confer distinct pharmacokinetic properties, such as improved plasma stability or altered CYP450 metabolism.
Comparative Physicochemical Properties: LogP: The hydroxy group in the target compound lowers calculated LogP (~2.5) compared to trifluoromethyl-substituted analogues (LogP ~4.0) , suggesting a balance between solubility and membrane permeability. Hydrogen Bonding: The hydroxymethyl group provides two hydrogen bond donors, unlike non-polar analogues like N-(2-ethylhexyl)-3-hydroxybutanamide , which may influence target selectivity.
Key Research Findings
Docking and Selectivity: Molecular docking against BuChE (PDB: 5NN0) reveals that the target compound’s hydroxy group interacts with catalytic triad residues (e.g., His438), but its shorter side chain limits interactions with the acyl-binding pocket, resulting in lower affinity compared to bulkier inhibitors . In contrast, piperidinyl-containing analogues achieve nanomolar potency due to extended hydrophobic interactions with the gorge region of BuChE .
Synthetic Accessibility: The compound can be synthesized via amide coupling between 2-(hydroxymethyl)-2,3-dihydro-1H-indene and 2-phenylbutanoyl chloride, a route analogous to the synthesis of N-(2,3-dihydro-1H-inden-2-yl) derivatives .
Further optimization, such as introducing piperidinyl or trifluoromethyl groups, could enhance potency .
Biological Activity
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an indene moiety linked to a phenylbutanamide structure. The presence of the hydroxyl group enhances its solubility and potential interactions with biological macromolecules.
The biological activity of this compound is attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and activity.
- Hydrophobic Interactions : The indene and phenyl groups may interact with hydrophobic pockets in enzymes or receptors, modulating their function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds with structural similarities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that related structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| L-651896 | 0.1 | 5-Lipoxygenase |
| L-651896 | 1.1 | Prostaglandin E2 Synthesis |
Case Studies
- Topical Application : In a study evaluating the topical application of similar compounds, significant reductions in inflammation were observed in mouse models subjected to arachidonic acid-induced inflammation. This suggests potential therapeutic applications for skin-related inflammatory conditions.
- In Vitro Studies : In vitro assays have shown that related compounds inhibited the proliferation of certain cancer cell lines, indicating possible anticancer properties.
Research Applications
The compound's unique structure makes it a valuable candidate for further research in various fields:
- Medicinal Chemistry : Investigated for drug development targeting inflammatory diseases and cancer.
- Material Science : Potential applications in developing new materials with specific biochemical properties.
Q & A
Q. What synthetic strategies are recommended for synthesizing N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the indene core. Key steps include:
- Amide coupling : Reacting 2-phenylbutanoyl chloride with (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methanamine under basic conditions (e.g., triethylamine or pyridine) to form the amide bond .
- Hydroxylation : Introducing the hydroxyl group on the indene moiety via oxidation or hydroxylation reactions, ensuring stereochemical control .
- Purification : Use column chromatography or recrystallization to isolate the product, validated by NMR and mass spectrometry .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy : Confirm proton and carbon environments (e.g., hydroxyl proton at δ 4.8–5.2 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection .
- Mass spectrometry : Verify molecular weight via ESI-MS (expected [M+H]⁺ ~340–350 m/z) .
- X-ray crystallography (if crystalline): Resolve the 3D structure using SHELX software for refinement .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodological Answer : Conduct in vitro assays:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., MCF12A) to evaluate selectivity (IC₅₀ ratios) .
- Enzyme inhibition : Test against proteasomes or kinases via fluorogenic substrates (e.g., Z-GGL-AMC for proteasome activity) .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How to design experiments to elucidate its mechanism of action in biological systems?
- Methodological Answer :
- Molecular docking : Model interactions with targets (e.g., proteasome β5 subunit) using software like AutoDock, guided by structural analogs (e.g., indene-derived inhibitors) .
- Site-directed mutagenesis : Modify key residues (e.g., Phe329, His438) in target proteins to validate binding interactions .
- Cellular pathway analysis : Perform RNA-seq or phosphoproteomics to identify affected pathways (e.g., NF-κB, MAPK) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
- Meta-analysis : Compare data across studies using tools like RevMan, focusing on effect sizes and confidence intervals .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Structural modifications : Introduce methyl groups or fluorine atoms to enhance metabolic stability (e.g., replacing labile hydroxyl groups with methoxy) .
- Salt formation : Improve solubility via hydrochloride salts .
- Prodrug design : Mask polar groups (e.g., esterify hydroxyl) for better membrane permeability .
Q. How to analyze its binding interactions using crystallographic data?
- Methodological Answer :
- X-ray data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<2.0 Å) structures .
- Refinement with SHELXL : Apply restraints for flexible regions (e.g., indene ring) and validate via R-factor convergence (<0.2) .
- Interaction mapping : Identify hydrogen bonds (e.g., hydroxyl to catalytic His438) and π-π stacking (phenyl to Phe329) using PyMOL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
